Physical and chemical properties of Silane, (4-chlorophenoxy)trimethyl-
Physical and chemical properties of Silane, (4-chlorophenoxy)trimethyl-
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Silane, (4-chlorophenoxy)trimethyl-, a versatile organosilicon compound with significant applications in organic synthesis and drug development. This document details its physicochemical and chemical properties, provides established experimental protocols for its synthesis and characterization, and explores its role as a key intermediate and protecting group in the synthesis of pharmacologically active molecules. The strategic use of the trimethylsilyl group offers a powerful tool for chemists to enhance molecular stability, improve lipophilicity, and enable selective reactions, ultimately accelerating the drug discovery and development process.
Introduction: The Strategic Role of Silyl Ethers in Synthesis and Medicinal Chemistry
Silane, (4-chlorophenoxy)trimethyl-, also known as 4-chloro-1-trimethylsilyloxybenzene or 4-chlorophenol, trimethylsilyl ether, belongs to the class of silyl ethers.[1] These compounds are characterized by a silicon atom covalently bonded to an alkoxy group.[2] The trimethylsilyl (TMS) ether, in particular, serves as a cornerstone in modern organic synthesis, primarily as a protecting group for hydroxyl functionalities.[3] The Si-O bond, while thermodynamically stable, is kinetically labile under specific conditions, allowing for its strategic introduction and removal.[2]
In the realm of drug development, the incorporation of silicon-containing moieties, such as the trimethylsilyl group, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This "silicon switch" strategy is often employed to enhance metabolic stability, increase lipophilicity for improved membrane permeability, or to create novel chemical entities with unique biological activities.[4] Silane, (4-chlorophenoxy)trimethyl- serves as a valuable building block, combining the reactivity of a chlorinated aromatic ring with the protective and modulatory features of a trimethylsilyl ether.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of Silane, (4-chlorophenoxy)trimethyl- is essential for its effective handling, application in synthesis, and for the purification of its products.
| Property | Value | Source |
| CAS Number | 17005-59-3 | [1] |
| Molecular Formula | C₉H₁₃ClOSi | [1] |
| Molecular Weight | 200.74 g/mol | [1] |
| Appearance | Colorless liquid (presumed) | Inferred from related compounds |
| Boiling Point | ~202 °C (estimated for isomer) | [3] |
| Density | ~1.038 g/mL (estimated for isomer) | [3] |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, hexanes) | General knowledge of silyl ethers |
| Hydrolytic Sensitivity | Sensitive to moisture, especially under acidic or basic conditions | General knowledge of silyl ethers |
Chemical Properties and Reactivity
The chemical behavior of Silane, (4-chlorophenoxy)trimethyl- is dominated by the trimethylsilyl ether group and the chlorinated aromatic ring.
Silyl Ether as a Protecting Group
The primary chemical utility of this compound lies in the protective nature of the trimethylsilyl (TMS) group for the phenolic hydroxyl. The TMS group is sterically small and can be readily introduced. Its true value, however, is in its selective removal (deprotection) under mild conditions that do not affect other functional groups in the molecule.
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Acid-Catalyzed Deprotection: The Si-O bond is readily cleaved by dilute acids.
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Fluoride-Mediated Deprotection: Reagents such as tetrabutylammonium fluoride (TBAF) are highly effective for cleaving the Si-O bond due to the high affinity of fluoride for silicon.[3]
This strategic protection and deprotection is fundamental in multi-step syntheses, allowing for reactions to be carried out on other parts of the molecule without interference from the reactive hydroxyl group.
Caption: Role as a protecting group.
Reactivity of the Aromatic Ring
The 4-chlorophenyl group provides a reactive handle for various synthetic transformations, particularly cross-coupling reactions that are pivotal in the construction of complex molecular architectures found in many pharmaceuticals. The TMS-protected hydroxyl group ensures that this site does not interfere with the coupling chemistry.[3]
Experimental Protocols
Synthesis of Silane, (4-chlorophenoxy)trimethyl-
The most common and efficient method for the synthesis of Silane, (4-chlorophenoxy)trimethyl- is the silylation of 4-chlorophenol.
Reagents and Materials:
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4-Chlorophenol
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Trimethylsilyl chloride (TMSCl) or Hexamethyldisilazane (HMDS)
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Base (e.g., Triethylamine, Imidazole)
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Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
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Magnetic stirrer and heating mantle
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Standard glassware for inert atmosphere reactions
Step-by-Step Procedure:
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To a dry, inert-atmosphere flask, add 4-chlorophenol (1 equivalent) and the anhydrous solvent.
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Add the base (1.1 equivalents of triethylamine or a catalytic amount of imidazole).
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Cool the mixture in an ice bath and slowly add trimethylsilyl chloride (1.1 equivalents).
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Allow the reaction to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Upon completion, the reaction mixture is typically filtered to remove the amine hydrochloride salt.
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The filtrate is concentrated under reduced pressure.
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The crude product can be purified by vacuum distillation to yield pure Silane, (4-chlorophenoxy)trimethyl-.
Caption: Synthesis workflow diagram.
Characterization
Accurate characterization is crucial to confirm the identity and purity of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals include a singlet for the nine protons of the trimethylsilyl group (CH₃)₃Si- at approximately 0.3 ppm, and multiplets in the aromatic region (around 6.8-7.3 ppm) for the four protons of the 4-chlorophenyl group.
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¹³C NMR: Expected signals include a peak for the methyl carbons of the trimethylsilyl group near 0 ppm, and four distinct signals in the aromatic region for the carbons of the 4-chlorophenyl ring, as well as the carbon attached to the oxygen.
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Infrared (IR) Spectroscopy:
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Mass Spectrometry (MS):
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The mass spectrum should show the molecular ion peak (M⁺) at m/z 200. The presence of the chlorine atom will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the M⁺ peak.
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A prominent fragment is often observed at m/z 73, corresponding to the [(CH₃)₃Si]⁺ ion.
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Applications in Drug Development: The Case of Clofibrate Analogues
A significant application of Silane, (4-chlorophenoxy)trimethyl- and related compounds is in the synthesis of silicon-containing analogues of existing drugs to improve their therapeutic profiles. A notable example is the synthesis of a siliconized analogue of Clofibrate, a lipid-lowering agent.
In this analogue, the chlorine atom of clofibrate is replaced by a trimethylsilyl group. While Silane, (4-chlorophenoxy)trimethyl- is not a direct precursor in this specific reported synthesis (which starts from p-trimethylsilylphenol), it exemplifies the strategic use of silyl groups in medicinal chemistry. The synthesis of such analogues often involves the protection of a phenolic hydroxyl with a trimethylsilyl group, allowing for subsequent modifications on the aromatic ring before deprotection. Studies have shown that such silicon isosteres can possess improved anti-inflammatory properties compared to the parent drug.[1]
The general principle involves using the silyl ether to mask the phenol, enabling other transformations, and then either deprotecting to yield the final product or, in some cases, the silyl group itself is a key feature of the final active pharmaceutical ingredient.
Safety and Handling
Organosilicon compounds, particularly chlorosilanes and their derivatives, require careful handling.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.
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Moisture Sensitivity: Silyl ethers are sensitive to moisture and can hydrolyze. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
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In case of contact:
-
Skin: Wash immediately with soap and water.
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Eyes: Flush with copious amounts of water for at least 15 minutes and seek medical attention.
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Inhalation: Move to fresh air.
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Conclusion
Silane, (4-chlorophenoxy)trimethyl- is a valuable and versatile reagent for the modern synthetic and medicinal chemist. Its utility as a protecting group for phenols is well-established, enabling complex molecular architectures to be constructed with high selectivity. Furthermore, the broader strategy of incorporating silicon into drug molecules, for which this compound is a relevant building block, offers a promising avenue for the development of new therapeutics with enhanced properties. A thorough understanding of its physical, chemical, and safety profiles is paramount to its successful application in the laboratory and in the advancement of drug discovery programs.
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